GW-791343
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Overview
Description
GW791343 is a synthetic organic compound known as a negative allosteric modulator of the human P2X7 receptor. The P2X7 receptor is a non-selective cation channel activated by extracellular adenosine triphosphate (ATP). GW791343 has been studied for its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation .
Preparation Methods
The preparation of GW791343 involves synthetic routes that include the formation of [2-methyl-5-(1-piperazinylmethyl)phenyl]acetamide trihydrochloride. The compound is synthesized through a series of chemical reactions, including amide bond formation and subsequent purification steps. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
GW791343 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert GW791343 into reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GW791343 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X7 receptor and its modulation.
Biology: Investigated for its effects on immune cells and its role in modulating inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating chronic pain, inflammation, and other conditions related to P2X7 receptor activation.
Industry: Utilized in the development of new drugs targeting the P2X7 receptor
Mechanism of Action
GW791343 exerts its effects by binding to an allosteric site on the P2X7 receptor, distinct from the ATP-binding pocket. This binding prevents the narrowing of the drug-binding pocket and the turret-like architecture during channel opening, thereby inhibiting the receptor’s activation. The compound acts as a negative allosteric modulator in humans, reducing the receptor’s response to ATP. In rats, however, it acts as a positive allosteric modulator, enhancing the receptor’s response .
Comparison with Similar Compounds
GW791343 is compared with other P2X7 receptor modulators, such as:
Compound-17: Another negative allosteric modulator of the P2X7 receptor.
AZ10606120: A known P2X7 receptor antagonist.
A740003: Another P2X7 receptor antagonist with distinct binding properties.
A804598: A potent P2X7 receptor antagonist.
JNJ47965567: A selective P2X7 receptor antagonist.
GW791343 is unique in its dual modulatory effects, acting as a negative allosteric modulator in humans and a positive allosteric modulator in rats. This species-specific activity highlights its potential for targeted therapeutic applications .
Properties
Molecular Formula |
C20H24F2N4O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H24F2N4O/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27) |
InChI Key |
GRUWKTIRBBPZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F |
Synonyms |
GW791343 N(2)-(3,4-difluorophenyl)-N(1)-(2-methyl-5-(1-piperazinylmethyl)phenyl)glycinamide dihydrochloride |
Origin of Product |
United States |
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